molecular formula C16H17NO2S2 B15096932 3-Cyclopentyl-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-Cyclopentyl-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15096932
M. Wt: 319.4 g/mol
InChI Key: DFIRHUILQJBSOW-UVTDQMKNSA-N
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Description

3-Cyclopentyl-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by a cyclopentyl ring, a methoxyphenyl group, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of cyclopentanone with 2-methoxybenzaldehyde in the presence of a thiazolidinone derivative. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopentyl-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its potential antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-5-[(2-hydroxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 3-Cyclopentyl-5-[(2-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 3-Cyclopentyl-5-[(2-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

3-Cyclopentyl-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with molecular targets, potentially leading to distinct biological effects compared to similar compounds.

Properties

Molecular Formula

C16H17NO2S2

Molecular Weight

319.4 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H17NO2S2/c1-19-13-9-5-2-6-11(13)10-14-15(18)17(16(20)21-14)12-7-3-4-8-12/h2,5-6,9-10,12H,3-4,7-8H2,1H3/b14-10-

InChI Key

DFIRHUILQJBSOW-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3CCCC3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3CCCC3

Origin of Product

United States

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